molecular formula C11H13BrOS2 B14049543 1-(3,5-Bis(methylthio)phenyl)-1-bromopropan-2-one

1-(3,5-Bis(methylthio)phenyl)-1-bromopropan-2-one

Cat. No.: B14049543
M. Wt: 305.3 g/mol
InChI Key: UZEKFPMLJBIYQH-UHFFFAOYSA-N
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Description

1-(3,5-Bis(methylthio)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of a bromine atom, a ketone group, and two methylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(methylthio)phenyl)-1-bromopropan-2-one typically involves the bromination of 1-(3,5-Bis(methylthio)phenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and high efficiency. The use of automated systems and advanced analytical techniques further enhances the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(methylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

1-(3,5-Bis(methylthio)phenyl)-1-bromopropan-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(methylthio)phenyl)-1-bromopropan-2-one depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the ketone group is converted to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved in these reactions vary based on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(3,5-Bis(methylthio)phenyl)-1-bromopropan-2-one can be compared with other similar compounds, such as:

    1-(3,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one: Similar structure but with trifluoromethyl groups instead of methylthio groups, leading to different chemical properties and reactivity.

    1-(3,5-Dimethylphenyl)-1-bromopropan-2-one:

    1-(3,5-Dimethoxyphenyl)-1-bromopropan-2-one: Similar structure but with methoxy groups instead of methylthio groups, influencing its chemical behavior and uses.

The uniqueness of this compound lies in the presence of the methylthio groups, which impart distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H13BrOS2

Molecular Weight

305.3 g/mol

IUPAC Name

1-[3,5-bis(methylsulfanyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C11H13BrOS2/c1-7(13)11(12)8-4-9(14-2)6-10(5-8)15-3/h4-6,11H,1-3H3

InChI Key

UZEKFPMLJBIYQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)SC)SC)Br

Origin of Product

United States

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